6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C16H21NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-tert-butylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Carbazole derivatives with various oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the tert-butyl and tetrahydro modifications.
2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but without the tert-butyl group.
6-tert-butylcarbazole: Contains the tert-butyl group but lacks the tetrahydro and ketone functionalities.
Uniqueness
6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the combination of the tert-butyl group and the tetrahydrocarbazole structure. This combination imparts specific chemical and physical properties, making it distinct from other carbazole derivatives .
Properties
IUPAC Name |
6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)10-7-8-13-12(9-10)11-5-4-6-14(18)15(11)17-13/h7-9,17H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATUXDKZWCFKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350658 |
Source
|
Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331760-81-7 |
Source
|
Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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